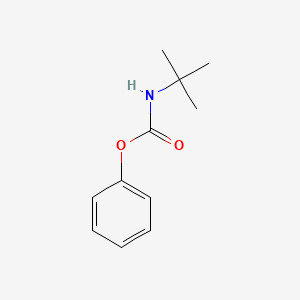

Phenyl tert-butylcarbamate

描述

Contextualization of Carbamate (B1207046) Functionalities in Chemical Synthesis and Design

Carbamates, also known as urethanes, are a class of organic compounds sharing a common functional group derived from carbamic acid. wikipedia.org The carbamate group is a key structural element in many therapeutic agents and prodrugs. nih.gov Due to their structural relation to amides and esters, carbamates exhibit good chemical and proteolytic stability. nih.govacs.org This stability, combined with their ability to permeate cell membranes, makes them valuable in drug design. nih.govacs.org

Carbamate functionalities are versatile and have been used in various applications, including:

Medicinal Chemistry : They serve as peptide bond surrogates, leading to the development of inhibitors for enzymes like HIV-1 protease and serine proteases. acs.org Carbamate derivatives are also explored as prodrugs to improve the hydrolytic stability of pharmaceuticals. nih.gov

Agrochemicals : Carbamate derivatives are found in pesticides, fungicides, and herbicides. nih.gov

Industrial Chemistry : They are used as starting materials and intermediates in the chemical and paint industries. nih.gov

Organic Synthesis : Carbamates, particularly the tert-butyl carbamate (Boc) group, are widely used as protecting groups for amines in the synthesis of complex organic molecules and peptides. nih.govorganic-chemistry.org

Significance of the tert-Butylcarbamate (B1260302) Moiety as a Protecting Group

The tert-butylcarbamate (Boc) group is a cornerstone in modern organic synthesis, primarily for the protection of amine functionalities. organic-chemistry.org Its popularity stems from a combination of stability and ease of removal.

Key features of the Boc protecting group include:

Stability : The Boc group is stable under a wide range of reaction conditions, particularly those involving bases and many nucleophiles. organic-chemistry.org This allows for selective reactions at other parts of a molecule without affecting the protected amine.

Orthogonal Deprotection : Its stability to basic conditions allows for an orthogonal protection strategy with base-labile protecting groups like Fmoc (fluorenylmethyloxycarbonyl). organic-chemistry.org

Acid-Labile Removal : The Boc group is readily cleaved under anhydrous acidic conditions, such as with trifluoroacetic acid, to regenerate the free amine. organic-chemistry.orgnih.gov This cleavage proceeds through the formation of a stable tert-butyl cation. organic-chemistry.org

The synthesis of Boc-protected amines is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org

Overview of Phenyl tert-Butylcarbamate as a Fundamental Synthetic Scaffold

This compound serves as a valuable building block in organic synthesis. Its structure, combining the robust Boc protecting group with a reactive phenyl ester, allows for a variety of chemical transformations.

One of the primary applications of this compound is in the synthesis of other carbamates and urea (B33335) derivatives. The phenyl group can act as a leaving group, allowing for nucleophilic substitution at the carbonyl carbon. For instance, it can react with primary amines to form substituted ureas.

Furthermore, the carbamate linkage in this compound can be cleaved under hydrolytic conditions. Acidic or basic hydrolysis breaks the carbamate bond, yielding aniline (B41778) and tert-butanol.

The versatility of the tert-butylcarbamate group allows for the attachment of various aryl, sulfonyl, and alkyl substituents, enabling diverse applications in drug design and organic synthesis.

Interactive Data Tables

Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | phenyl N-tert-butylcarbamate |

| InChI Key | BKVUXKJWTVANMM-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)NC(=O)OC1=CC=CC=C1 |

Data sourced from

Related Carbamate Compounds and their Applications

| Compound Name | Application/Significance |

| tert-Butyl (2-oxopropyl)carbamate | Protecting group for amines in pharmaceutical synthesis. ontosight.ai |

| tert-Butyl 1-phenylallylcarbamate | Building block in organic chemistry and protecting group for amino groups in pharmaceutical synthesis. lookchem.com |

| (4-(4-Nitrophenyl)phenyl) N-tert-butylcarbamate | Intermediate in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai |

| tert-Butyl N-[(1S)-1-phenylethyl]carbamate | Used in the synthesis of complex chiral molecules. evitachem.com |

| [4-(2-acetamidoethyl)phenyl] N-tert-butylcarbamate | A more complex carbamate derivative. nih.gov |

| [4-(2-bromoethyl)phenyl] N-tert-butylcarbamate | An intermediate for further chemical modification. nih.gov |

Structure

3D Structure

属性

分子式 |

C11H15NO2 |

|---|---|

分子量 |

193.24 g/mol |

IUPAC 名称 |

phenyl N-tert-butylcarbamate |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)12-10(13)14-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13) |

InChI 键 |

BKVUXKJWTVANMM-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)NC(=O)OC1=CC=CC=C1 |

产品来源 |

United States |

Synthetic Methodologies for Phenyl Tert Butylcarbamate and Its Analogs

Direct Synthesis Approaches

Direct synthesis methods provide straightforward routes to phenyl tert-butylcarbamate (B1260302) by forming the carbamate (B1207046) bond through the reaction of activated phenyl precursors with tert-butanol.

The reaction between phenyl isocyanate and an alcohol, such as tert-butanol, is a fundamental method for the formation of carbamates. This reaction proceeds through the nucleophilic addition of the alcohol's hydroxyl group to the electrophilic carbon of the isocyanate group. The process is typically efficient and does not require a catalyst, although one may be used to increase the reaction rate. The general transformation involves the cleavage of the O-H bond in the alcohol and the N=C bond in the isocyanate to form the N-C and O-C bonds of the resulting carbamate. While this reaction is reversible at high temperatures, the formation of the carbamate is generally favored under standard conditions. The thermal decomposition of carbamates back into isocyanates and alcohols is a known process, particularly at temperatures ranging from 150°C to 280°C google.com.

Another direct approach for the synthesis of phenyl tert-butylcarbamate involves the reaction of phenyl chloroformate with tert-butanol. This method is an extension of the general synthesis of phenyl carbamates from phenyl chloroformate and various amines. In a typical procedure, phenyl chloroformate is added to a solution of the amine in a suitable dry solvent, such as tetrahydrofuran (THF), at room temperature under an inert atmosphere nih.gov. For the synthesis of this compound, tert-butanol would be used in place of an amine. The reaction proceeds via nucleophilic acyl substitution, where the oxygen of the tert-butanol attacks the carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion and the formation of the carbamate. A base is often required to neutralize the hydrochloric acid byproduct. A related procedure for the preparation of tert-butyl phenyl carbonate involves the dropwise addition of phenyl chloroformate to a solution of tert-butanol and a base like quinoline in dichloromethane (B109758), maintaining the temperature between 38 and 41°C prepchem.com. This reaction, which yields a carbonate, highlights the reactivity of phenyl chloroformate with tert-butanol. A similar approach can be adapted for the synthesis of this compound, likely requiring a nitrogen nucleophile in the form of tert-butylamine or by using a different strategy to form the N-phenyl bond first. For instance, a general method for preparing phenyl carbamates involves adding phenyl chloroformate to a solution of an amine in dry THF at room temperature nih.gov. Following this general principle, reacting phenyl chloroformate with tert-butylamine would yield the desired product. One study reported the synthesis of this compound with an 85% yield nih.gov.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become a powerful and versatile tool for the formation of carbon-nitrogen bonds, providing a general and reliable method for the synthesis of N-aryl carbamates.

The palladium-catalyzed N-arylation of tert-butyl carbamate with aryl halides (including bromides, chlorides, and triflates) is a highly effective method for synthesizing N-Boc protected anilines, which are precursors to or analogs of this compound. This transformation has been the subject of extensive research, leading to the development of highly general and efficient catalyst systems. The reaction allows for the coupling of a wide range of aryl halides with tert-butyl carbamate, demonstrating broad functional group compatibility. For the first time, this process was successfully conducted at room temperature (17−22 °C) using a combination of a palladium source like Pd2dba3·CHCl3 and a monodentate ligand acs.orgnih.gov.

The general reaction scheme for the palladium-catalyzed amidation of an aryl halide with tert-butyl carbamate is as follows:

Ar-X + H₂N-Boc --(Pd catalyst, Ligand, Base)--> Ar-NH-Boc + HX

Where Ar is an aryl group, X is a halide (Cl, Br, I) or a triflate (OTf), and Boc is the tert-butyloxycarbonyl protecting group.

The success of palladium-catalyzed C-N cross-coupling reactions is highly dependent on the choice of the supporting ligand. The ligand plays a crucial role in facilitating the key steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. For the amidation of aryl halides with tert-butyl carbamate, the development of bulky and electron-rich phosphine ligands has been instrumental.

Several generations of phosphine ligands have been developed, with biaryl phosphine ligands being particularly effective. These ligands, often based on a biaryl skeleton with a phosphine moiety, have proven to be stable and highly active for a variety of cross-coupling reactions. Ligands such as tert-butyl X-Phos have been shown to be highly effective for the room-temperature amidation of aryl bromides with tert-butyl carbamate acs.orgnih.gov. Other notable ligands include RuPhos, XPhos, and BrettPhos, which have been widely used in palladium-catalyzed C-N bond formation. The judicious choice of ligand is critical for achieving high yields and selectivity, especially when dealing with challenging substrates such as sterically hindered aryl halides or less reactive aryl chlorides. The development of ligands like CPhos has been shown to suppress side reactions such as β-hydride elimination mit.edu. The continual evolution of ligand design has led to catalyst systems with broad applicability and reliability in C-N coupling processes acs.org.

Table 1: Examples of Ligands in Palladium-Catalyzed Amidation

| Ligand | Catalyst System Example | Application |

|---|---|---|

| tert-butyl X-Phos | Pd₂(dba)₃·CHCl₃ | Room-temperature amidation of aryl bromides with tert-butyl carbamate acs.orgnih.gov |

| BippyPhos | [Pd(crotyl)Cl]₂ | Aminations of aryl halides under aqueous micellar conditions acs.org |

| JohnPhos | Pd(OAc)₂ | Formylation of aryl halides with tert-butyl isocyanide organic-chemistry.org |

| RuPhos | Pd precatalyst | Cross-coupling of secondary amines mit.edu |

| BrettPhos | Pd precatalyst | C-N bond formation mit.edu |

The outcome of palladium-catalyzed amidation reactions is significantly influenced by the reaction conditions, including temperature, the choice of base, and the solvent.

Temperature: While early methods for palladium-catalyzed C-N coupling often required high temperatures, the development of advanced catalyst systems has enabled these reactions to be performed at much milder conditions, including room temperature. The ability to conduct these reactions at lower temperatures is advantageous as it can improve functional group tolerance and reduce the occurrence of side reactions. For instance, the amidation of aryl bromides with tert-butyl carbamate can be carried out at temperatures ranging from 17-22 °C acs.orgnih.gov.

Base: The choice of base is critical for the success of the amidation reaction. The base is required to deprotonate the carbamate, forming the active nucleophile, and to neutralize the hydrogen halide formed during the reaction. Strong, non-nucleophilic bases are typically employed. Sodium tert-butoxide (NaOt-Bu) has been found to be crucial for the success of the room-temperature amidation of aryl bromides with tert-butyl carbamate acs.orgnih.gov. Other bases such as potassium tert-butoxide (KOtBu) and potassium phosphate (K₃PO₄) are also commonly used in palladium-catalyzed C-N coupling reactions.

Solvent: The solvent plays a key role in solubilizing the reactants and the catalyst, and it can also influence the rate and selectivity of the reaction. A variety of organic solvents can be used, with common choices including toluene, dioxane, and tetrahydrofuran (THF). More recently, efforts have been made to develop more environmentally friendly reaction conditions, including the use of aqueous micellar conditions. These systems utilize surfactants to create micelles in water, which can act as nanoreactors to facilitate the coupling reaction acs.org.

Table 2: Influence of Reaction Conditions on Palladium-Catalyzed Amidation of Aryl Bromides with tert-Butyl Carbamate

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Temperature | 17-22 °C | Successful reaction, yields of 43-83% | acs.orgnih.gov |

| Base | Sodium tert-butoxide | Crucial for reaction success | acs.orgnih.gov |

| Solvent | Toluene | Effective for the reaction | mit.edu |

| Catalyst | Pd₂(dba)₃·CHCl₃ / tert-butyl X-Phos | High yields at room temperature | acs.orgnih.gov |

Amidation of Aryl Halides (Bromides, Chlorides, Triflates) with tert-Butyl Carbamate

Curtius Rearrangement-Based Syntheses

The Curtius rearrangement is a versatile reaction that transforms carboxylic acids into primary amines, carbamates, or ureas through an isocyanate intermediate. illinoisstate.edu This method is particularly useful for the synthesis of this compound and its analogs from aromatic carboxylic acids.

A one-pot procedure allows for the direct conversion of aromatic carboxylic acids into their corresponding Boc-protected anilines. The reaction proceeds by activating the carboxylic acid, followed by reaction with an azide source to form an acyl azide intermediate. This intermediate then undergoes a thermal Curtius rearrangement to yield an isocyanate. The isocyanate is subsequently trapped in situ with a tert-butoxide source to furnish the final this compound derivative. organic-chemistry.orgnih.gov

This method is compatible with a wide range of functional groups on the aromatic ring, including alkyl, halide, nitro, ketone, ether, and thioether substituents. researchgate.net The choice of solvent can be critical, with 1,2-dimethoxyethane (DME) often proving effective. organic-chemistry.org

Table 2: Synthesis of Phenyl tert-Butylcarbamates from Aromatic Carboxylic Acids via Curtius Rearrangement

| Entry | Aromatic Carboxylic Acid | Reagents | Solvent | Temp (°C) | Yield (%) |

| 1 | Benzoic acid | (Boc)₂O, NaN₃ | DME | 100 | 95 |

| 2 | 4-Methoxybenzoic acid | (Boc)₂O, NaN₃ | DME | 100 | 92 |

| 3 | 4-Nitrobenzoic acid | (Boc)₂O, NaN₃ | DME | 100 | 85 |

| 4 | 4-Chlorobenzoic acid | (Boc)₂O, NaN₃ | DME | 100 | 90 |

Mannich Reaction in the Synthesis of Phenyl-Containing tert-Butylcarbamate Adducts

The Mannich reaction is a three-component condensation reaction involving a compound with an acidic proton, an aldehyde, and a primary or secondary amine. This reaction can be adapted to synthesize adducts containing the this compound moiety.

In a typical procedure, tert-butyl carbamate can be reacted with an aldehyde (such as benzaldehyde) and another component, like sodium benzenesulfinate, in the presence of an acid catalyst. This results in the formation of a Phenyl-containing tert-butylcarbamate adduct. orgsyn.org The reaction is often carried out at room temperature and can lead to the precipitation of the desired product, simplifying its isolation. orgsyn.org

Table 3: Example of a Mannich-type Reaction for the Synthesis of a Phenyl-Containing tert-Butylcarbamate Adduct

| Amine Component | Aldehyde Component | Third Component | Catalyst | Solvent | Product | Yield (%) |

| tert-Butyl carbamate | Benzaldehyde (B42025) | Sodium benzenesulfinate | Formic acid | Tetrahydrofuran/Water | tert-Butyl phenyl(phenylsulfonyl)methylcarbamate | 80 |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the synthesis of this compound and its analogs, green approaches focus on the use of environmentally benign catalysts and solvents.

Ionic liquids are salts with low melting points that are often considered "green" solvents due to their low vapor pressure and high thermal stability. They can act as both solvents and catalysts in organic reactions. researchgate.net In the context of carbamate synthesis, ionic liquids can facilitate the reaction of amines with carbon dioxide and an alkylating agent. rsc.org

For instance, a superbase-derived protic ionic liquid has been used as a catalyst for the direct synthesis of carbamates from an amine, CO₂, and a silicate ester. rsc.org While not a direct synthesis of this compound, this methodology demonstrates the potential of ionic liquids to catalyze carbamate formation under environmentally friendly conditions. rsc.org The use of solid base catalysts also represents a green approach, as they can be easily separated from the reaction mixture and potentially reused, minimizing waste. mdpi.com

Table 4: Green Synthesis Approaches Relevant to Carbamate Formation

| Approach | Catalyst/Solvent System | Reactants | Key Advantage |

| Ionic Liquid Catalysis | [DBUH][OAc] | Amine, CO₂, Silicate ester | Direct synthesis from CO₂, catalyst recyclability |

| Mixed Ionic Liquids | [bmim]BF₄/[bpy]BF₄ | n-Butyl chloride, Sodium phenolate | Increased yield through enhanced reactant solubility |

Reactivity and Mechanistic Investigations of Phenyl Tert Butylcarbamate Systems

Deprotection Chemistry of the tert-Butoxycarbonyl (Boc) Group

The removal of the Boc group is a fundamental transformation in peptide synthesis and the preparation of complex molecules. masterorganicchemistry.com The deprotection process is typically an acid-catalyzed carbamate (B1207046) hydrolysis, though other methods have been developed to accommodate sensitive substrates. fishersci.co.uk

The most common method for Boc group cleavage involves treatment with strong anhydrous acids, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in methanol (B129727) or ethyl acetate. jk-sci.comchemistrysteps.com

The mechanism proceeds in a sequence of steps:

Protonation: The process begins with the protonation of the carbonyl oxygen of the carbamate by the strong acid. masterorganicchemistry.com This step activates the group for cleavage.

Cleavage and Cation Formation: The protonated carbamate then fragments. chemistrysteps.com This cleavage results in the formation of a stable tertiary carbocation (the tert-butyl cation) and an unstable intermediate known as a carbamic acid. jk-sci.com

Decarboxylation: The carbamic acid intermediate rapidly decomposes, losing carbon dioxide (CO2) gas, to release the free amine. jk-sci.commasterorganicchemistry.com The liberated amine is then protonated by the excess acid in the reaction mixture, typically forming a salt (e.g., a TFA salt). cymitquimica.com

This entire process is efficient and often occurs rapidly at room temperature. masterorganicchemistry.com

A key intermediate in the acid-catalyzed deprotection is the tert-butyl cation. jk-sci.com Its subsequent reactions can sometimes lead to undesired side products. The primary fates of this electrophilic cation are:

Deprotonation: The cation can lose a proton, facilitated by a weak base such as the trifluoroacetate (B77799) anion, to form isobutylene (B52900), a volatile gas. chemistrysteps.com

Alkylation of Nucleophiles: The reactive tert-butyl cation can alkylate nucleophilic residues within the substrate molecule, particularly electron-rich aromatic rings (like tryptophan or tyrosine) or sulfur-containing groups (like methionine). organic-chemistry.org To mitigate this, "scavengers" or cation trapping agents such as anisole, thioanisole, or thiophenol are often added to the reaction mixture to intercept the cation. organic-chemistry.org

Polymerization: Under certain conditions, the tert-butyl cation can initiate the polymerization of the isobutylene formed, leading to oligomeric byproducts. cymitquimica.com

While the Boc group is generally stable to bases, certain conditions can promote its cleavage. researchgate.net Tetrabutylammonium fluoride (B91410) (TBAF) has been shown to mediate the hydrolysis of phenylcarbamates. The mechanism for this reaction differs significantly from the acid-catalyzed pathway and is proposed to proceed via an elimination-addition pathway (E1cb-type mechanism). fishersci.co.uknih.gov

This mechanism involves the deprotonation of the carbamate's N-H proton by a base, forming an anionic intermediate. This intermediate then expels the phenoxide leaving group to form a highly reactive isocyanate. The isocyanate is subsequently hydrolyzed by water present in the TBAF reagent to form a carbamic acid, which, as in the acidic mechanism, decarboxylates to yield the free amine. fishersci.co.uknih.gov The steric bulk of the substituent on the nitrogen atom influences the reaction outcome; for instance, the bulky tert-butyl group in a carbamate favors the formation of the corresponding amine, tert-butylamine. fishersci.co.uk

| Substrate | Primary Product(s) | Key Finding | Reference |

|---|---|---|---|

| Phenyl 4-methoxybenzylcarbamate | Amine and Symmetrical Urea (B33335) | In THF, an almost equimolar mixture of the amine and urea is formed rapidly. | nih.gov |

| Phenyl tert-butylcarbamate (B1260302) | tert-Butylamine | The bulky tert-butyl group favors the formation of the corresponding amine over urea. | fishersci.co.uk |

| Phenyl n-pentylcarbamate | Symmetrical Urea | Less sterically hindered primary amines tend to form the symmetrical urea product selectively. | fishersci.co.uk |

| Phenyl phenylcarbamate | Aniline (B41778) (Amine) | Aromatic amines, being less nucleophilic, selectively yield the corresponding amine as the isocyanate hydrolysis is faster than urea formation. | fishersci.co.uk |

To overcome the limitations of strongly acidic reagents, which can be incompatible with other acid-sensitive functional groups, several novel deprotection strategies have been developed. researchgate.net These methods offer milder conditions, improved selectivity, and alternative mechanistic pathways.

| Reagent/Method | Conditions | Key Features | Reference |

|---|---|---|---|

| Oxalyl Chloride in Methanol | Room temperature, 1-4 hours | A mild method tolerant of many functional groups, including some acid-labile esters. | researchgate.netevitachem.com |

| Aqueous Phosphoric Acid | Room temperature or gentle heating | An environmentally benign and mild method compatible with acid-sensitive groups like esters and silyl (B83357) ethers. | researchgate.net |

| Trimethylsilyl Iodide (TMSI) followed by Methanol | Dichloromethane, room temperature | Effective for substrates where other methods are too harsh; proceeds via a silyl ester intermediate. | organic-chemistry.org |

| Thermal Deprotection (Continuous Flow) | High temperature (e.g., 270-300 °C) in various solvents | Achieved in the absence of an acid catalyst, allowing for sequential deprotection by controlling the temperature. | masterorganicchemistry.com |

| Choline chloride/p-toluenesulfonic acid (Deep Eutectic Solvent) | Room temperature | A green and efficient method where the deep eutectic solvent acts as both the reaction medium and the catalyst. | researchgate.net |

| Lewis Acids (e.g., AlCl₃, ZnBr₂) | Various organic solvents | Can offer selectivity; for example, ZnBr₂ can selectively cleave secondary N-Boc groups over primary ones. | jk-sci.comorganic-chemistry.org |

Acid-Catalyzed Deprotection Mechanisms (e.g., with Trifluoroacetic Acid)

Reactions Involving Substituted Phenyl tert-Butylcarbamates

The phenyl ring of phenyl tert-butylcarbamate can be substituted with various functional groups, allowing for further chemical transformations while the amine remains protected.

A common derivative, tert-butyl (3-formylphenyl)carbamate, contains a reactive aldehyde (formyl) group. sigmaaldrich.com This group can readily undergo oxidation to form the corresponding carboxylic acid, yielding 3-(tert-butoxycarbonylamino)benzoic acid. cymitquimica.com

This transformation is a standard oxidation of an aromatic aldehyde. A key consideration for this reaction is the stability of the Boc protecting group under the chosen oxidative conditions. The Boc group is generally stable to many oxidizing agents, allowing for the selective oxidation of the formyl group. researchgate.net Common reagents for the oxidation of aromatic aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄) or sodium chlorite (B76162) (NaClO₂). The choice of oxidant and reaction conditions would be selected to ensure the integrity of the Boc group is maintained throughout the transformation.

Reduction Reactions (e.g., of Formyl Group in tert-Butyl (3-formylphenyl)carbamate)

The reactivity of functional groups on the phenyl ring of carbamate systems can be explored through various transformations, including reduction reactions. A relevant example is the reduction of a carbonyl group, such as the formyl group in an aldehyde. While direct studies on tert-butyl (3-formylphenyl)carbamate are not detailed in the provided research, the reduction of the closely related tert-butyl (2-acetylphenyl)carbamate provides a clear precedent. In this synthesis, the acetyl group was reduced to a secondary alcohol using sodium borohydride (B1222165) (NaBH₄) to yield (R,S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate. researchgate.net This transformation highlights the compatibility of the tert-butylcarbamate protecting group with common reducing agents used for carbonyl functionalities. The formyl group of tert-butyl (3-formylphenyl)carbamate would be expected to undergo a similar reduction to a primary alcohol under these conditions.

Table 1: Example of Carbonyl Reduction on a Phenylcarbamate Derivative

| Reactant | Reducing Agent | Product |

| tert-Butyl (2-acetylphenyl)carbamate | Sodium Borohydride (NaBH₄) | (R,S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate |

Nucleophilic Substitution Reactions

Phenyl carbamates are susceptible to nucleophilic substitution reactions at the carbonyl carbon. A prominent example is aminolysis, where an amine acts as the nucleophile, displacing the phenoxide leaving group to form a urea derivative. nih.govnih.gov The mechanism of these reactions has been a subject of detailed investigation. For aryl N-phenylcarbamates, the reaction with benzylamines in acetonitrile (B52724) is proposed to proceed through a stepwise mechanism involving a tetrahedral intermediate. nih.gov

The reactivity in these substitution reactions is influenced by the nature of the leaving group. For instance, the rate of aminolysis is significantly faster for aryl N-phenylthiocarbamates (containing a thiophenoxide leaving group) compared to their oxygen-containing aryl N-phenylcarbamate counterparts. nih.gov This substantial rate increase suggests a shift in the reaction mechanism from a stepwise process for carbamates to a concerted mechanism for thiocarbamates. nih.gov

Table 2: Mechanistic Comparison in Aminolysis Reactions

| Substrate | Proposed Mechanism | Relative Rate |

| Aryl N-phenylcarbamate | Stepwise (via tetrahedral intermediate) | Slower |

| Aryl N-phenylthiocarbamate | Concerted | Faster |

Chemoselectivity in Reactions of Phenyl tert-Butylcarbamates

A significant feature of phenylcarbamate reactivity is the potential for chemoselectivity, particularly based on the substitution pattern of the carbamate nitrogen. Phenylcarbamates derived from primary amines exhibit different reactivity compared to those derived from secondary amines. nih.govacs.org This difference allows for selective transformations in molecules containing both types of functionalities. acs.org

Specifically, the phenyloxycarbonyl (Phoc) group attached to a primary amine is reactive towards nucleophiles, such as excess benzylamine, leading to the formation of a dissymmetric urea. acs.org In contrast, a phenylcarbamate of a secondary amine is stable under the same conditions. This chemoselectivity was demonstrated in a study involving N-ethyl-1,2-diamine, where both amine functions were protected as phenylcarbamates. When this bis(carbamate) was treated with an excess of benzylamine, only the carbamate derived from the primary amine moiety reacted, yielding the corresponding dissymmetric urea exclusively. acs.org This selectivity underscores the utility of the phenylcarbamate group as both a protecting group and a chemoselective functional handle. nih.gov

Isocyanate Intermediates in this compound Reactivity

The mechanism of many reactions involving phenylcarbamates, especially under basic conditions, proceeds through the formation of a highly reactive isocyanate intermediate. nih.govnih.govacs.org This pathway is particularly relevant for carbamates derived from primary amines, which possess a labile proton on the nitrogen atom. acs.org

The reaction is initiated by the deprotonation of the carbamate nitrogen by a base. This is followed by the elimination of the phenoxide leaving group, an E1cB-type mechanism, to generate the isocyanate intermediate. acs.org This intermediate can then be trapped by various nucleophiles present in the reaction mixture. For example, in the presence of an amine, the isocyanate is trapped to form a urea. nih.govnih.gov If water is present, the isocyanate is hydrolyzed to a carbamic acid, which then decarboxylates to yield the free amine. nih.gov

The formation of this intermediate has been supported by trapping experiments. When this compound is treated with tetra-n-butylammonium fluoride (TBAF) in the presence of a large excess of tert-butylamine, a dissymmetric urea is formed quantitatively, confirming the capture of the isocyanate by the external amine. nih.gov Theoretical studies on the aminolysis of phenyl N-phenylcarbamate also reveal that the reaction pathway proceeding through an isocyanate intermediate is energetically favored over concerted or stepwise addition-elimination pathways. nih.gov

Table 3: Evidence for Isocyanate Intermediate in Phenylcarbamate Reactions

| Condition / Experiment | Observation | Implication | Source |

| Base-catalyzed reaction | Formation of ureas or amines | Reaction proceeds via a reactive intermediate | nih.govacs.org |

| Trapping with excess amine | Quantitative formation of dissymmetric urea | Confirms the presence of an isocyanate that is captured by the amine | nih.gov |

| Theoretical calculations | Isocyanate pathway (E1cB) is energetically favored | Provides computational support for the proposed mechanism | nih.gov |

| Substrate scope | N,N-disubstituted carbamates are unreactive under similar conditions | A labile proton on the nitrogen is required to initiate the elimination | acs.org |

Derivatization and Structural Engineering of Phenyl Tert Butylcarbamate Scaffolds

Synthesis of Substituted Phenyl tert-Butylcarbamate (B1260302) Derivatives

The synthesis of substituted phenyl tert-butylcarbamate derivatives allows for the systematic alteration of the molecule's properties. By introducing various functional groups onto the phenyl ring, it is possible to modulate its reactivity and interaction with other molecules.

The incorporation of potent electron-withdrawing groups, such as the trifluoromethyl (-CF₃) group, significantly influences the electronic characteristics of the this compound scaffold. This substitution enhances the acidity of the N-H proton of the carbamate (B1207046), which can alter its reactivity and intermolecular interactions. The synthesis of trifluoromethyl-substituted derivatives is a key strategy in medicinal and materials chemistry.

For instance, tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate is synthesized from 4-(trifluoromethyl)aniline (B29031) and di-tert-butyl dicarbonate (B1257347). Similarly, the 3-trifluoromethyl isomer, tert-butyl (3-(trifluoromethyl)phenyl)carbamate, is also a widely used intermediate. The presence of the trifluoromethyl group impacts the compound's solubility, lipophilicity, and metabolic stability.

A representative synthesis for a trifluoromethyl-substituted this compound is presented in the table below:

| Derivative Name | Starting Material | Reagent | Key Transformation |

| tert-Butyl N-[4-(trifluoromethyl)phenyl]carbamate | 4-(Trifluoromethyl)aniline | Di-tert-butyl dicarbonate | N-Boc protection of the primary amine |

| tert-Butyl (3-(trifluoromethyl)phenyl)carbamate | 3-(Trifluoromethyl)aniline | Di-tert-butyl dicarbonate | N-Boc protection of the primary amine |

Modifications to the phenyl ring of this compound can be strategically employed to enhance chemical reactivity or to introduce functionalities for specific molecular interactions. A notable example is the synthesis of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives. nih.govresearchgate.net This is achieved by first introducing an amino group onto the phenyl ring, which is then acylated with various substituted benzoic acids. nih.gov

The synthesis commences with the protection of 2-nitroaniline (B44862) with di-tert-butyl dicarbonate to yield tert-butyl (2-nitrophenyl)carbamate. Subsequent reduction of the nitro group affords tert-butyl (2-aminophenyl)carbamate. This key intermediate is then coupled with a range of substituted carboxylic acids using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) to produce the final amide derivatives. nih.gov These modifications introduce new hydrogen bonding sites and steric bulk, which can direct intermolecular interactions. nih.govresearchgate.net

The following table summarizes a selection of synthesized tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives:

| Derivative (Abbreviation) | Substituent on Benzamido Group |

| 4a | 4-Fluoro |

| 4d | 2-Iodo |

| 4h | 2,4,5-Trimethoxy |

Phenyl carbamate moieties can be incorporated into larger macromolecular architectures to form polymers and oligomers. These materials, often polyurethanes, can be synthesized through various polymerization techniques. One approach involves the use of carbamate-functional monomers in polycondensation reactions. For example, dimethyl dicarbamate monomers derived from fatty acids can be reacted with diols in a non-isocyanate route to produce renewable polyurethanes. kit-technology.de

Another method for preparing carbamate-functional polymers is through a "transcarbamoylation" reaction. This process involves reacting a hydroxyl-functional polymer or oligomer with a lower alkyl carbamate in the presence of an alcohol with a higher boiling point. google.com The versatility of these methods allows for the creation of a wide range of polymeric materials with tunable properties derived from the carbamate linkage. The anionic ring-opening polymerization of five-membered cyclic carbamates also presents a practical route to aliphatic polyurethanes. acs.org

Stereochemical Aspects in this compound Derivatives

The stereochemistry of this compound derivatives is a critical aspect that influences their three-dimensional structure and, consequently, their interactions in chiral environments.

In the solid state, the conformation of phenylcarbamates is dictated by crystal packing forces, including intermolecular hydrogen bonding. For instance, in the crystal structure of phenyl N-phenylcarbamate, intermolecular N-H···O hydrogen bonds lead to the formation of one-dimensional polymeric chains. researchgate.net The dihedral angle between the phenyl rings is a key conformational parameter. researchgate.net

This compound and its precursors are valuable reagents in asymmetric synthesis, where the goal is to create chiral molecules with a high degree of stereoselectivity. One prominent example is the use of tert-butyl carbamate in the catalytic asymmetric Mannich reaction to synthesize chiral β-amino carbonyl compounds. orgsyn.org

In a multi-step synthesis, tert-butyl carbamate can be used to generate an N-Boc-imine in situ. This imine then reacts with an aldehyde or ketone in the presence of a chiral catalyst, such as (S)-proline, to yield a chiral product with high diastereo- and enantioselectivity. orgsyn.org For example, the reaction of an N-Boc-imine derived from benzaldehyde (B42025) with propionaldehyde, catalyzed by (S)-proline, affords tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate in high yield and stereopurity. orgsyn.org This approach demonstrates the utility of the tert-butoxycarbonyl group, which can be easily removed post-reaction, in facilitating asymmetric transformations. orgsyn.org

Catalysis in Phenyl Tert Butylcarbamate Chemistry

Palladium Catalysis in C-N Bond Formation

Ligand Effects on Catalytic Activity and Selectivity

The choice of ligand is critical in palladium-catalyzed C-N bond formation as it significantly influences the catalytic activity and selectivity of the reaction. The development of various phosphine ligands has been instrumental in expanding the scope of the Buchwald-Hartwig amination.

Bulky and electron-rich phosphine ligands are known to be highly effective. For instance, sterically hindered ligands favor the formation of monoligated palladium species, which increases the rates of oxidative addition and reductive elimination organic-chemistry.org. The Buchwald group has developed a range of dialkylbiaryl phosphine ligands, while the Hartwig group has focused on ferrocene-derived and trialkyl phosphine ligands organic-chemistry.org. The use of bidentate phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPPF (1,1'-bis(diphenylphosphino)ferrocene) was a significant advancement, allowing for the efficient coupling of primary amines with aryl iodides and triflates organic-chemistry.org.

A study on the palladium-catalyzed cyanation of aryl halides demonstrated the effectiveness of different ligands. The survey revealed that tBuXPhos resulted in full conversion of bromobenzene and a 55% yield of the desired product, while other ligands like XPhos, BrettPhos, and XantPhos gave incomplete conversion and only trace amounts of the product nih.gov.

| Ligand | Conversion (%) | Yield (%) |

|---|---|---|

| tBuXPhos | 100 | 55 |

| XPhos | 70 | - |

| BrettPhos | 92 | - |

| XantPhos | 29 | 0 |

| No Ligand | 12 | - |

Mechanistic Insights into Pd-Catalyzed Processes

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve three main steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Oxidative Addition : A Pd(0) species reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate, [Pd(Ar)(X)L_n]. Mechanistic studies have shown that the oxidative addition of aryl bromides can be the turnover-limiting step researchgate.nettandfonline.com.

Amine Coordination and Deprotonation : The amine or carbamate (B1207046) coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the nitrogen atom to form a palladium amido complex.

Reductive Elimination : The C-N bond is formed through reductive elimination from the palladium amido complex, regenerating the Pd(0) catalyst and releasing the N-aryl amine or carbamate product.

Kinetic studies have provided deeper insights into the mechanism. For reactions catalyzed by [Pd(BINAP)2], the rate was found to be first-order in bromoarene and inverse first-order in ligand, suggesting that oxidative addition occurs to a [Pd(BINAP)] species formed by ligand dissociation mit.edu. In some cases, catalyst decomposition can affect the observed reaction kinetics, as seen in the apparent positive order in amine concentration during reactions of secondary amines mit.edu. Mechanistic investigations have also revealed that for certain ligand systems, reductive elimination is the turnover-limiting step google.com.

Lewis Acid Catalysis in Carbamate Synthesis and Transformations

Lewis acid catalysis is employed in various organic transformations, including the synthesis of carbamates and related compounds. While direct Lewis acid-catalyzed synthesis of Phenyl tert-butylcarbamate (B1260302) is not extensively documented, related reactions such as the alkylation of phenol with tert-butyl alcohol provide insights into the role of Lewis acids.

In the tert-butylation of phenol, Lewis acids can activate the tert-butylating agent, facilitating the electrophilic aromatic substitution. A study on the alkylation of phenol with tert-butyl alcohol using different solid acid catalysts, which can have Lewis acid sites, showed varying conversions and selectivities.

| Catalyst | Phenol Conversion (%) | Selectivity to 4-TBP (%) | Selectivity to 2,4-DTBP (%) |

|---|---|---|---|

| HZSM-5 | 75.6 | 50.2 | 22.1 |

| H-β | 68.4 | 45.8 | 18.5 |

| HPW | 55.2 | 35.7 | 12.3 |

| HPW/MCM-41 | 62.8 | 40.1 | 15.6 |

TBP: tert-Butylphenol, DTBP: di-tert-Butylphenol

A synergistic Brønsted/Lewis acid catalytic system has been shown to promote the site-selective tert-butylation of electron-rich arenes, where the Lewis acid enhances the acidity of the Brønsted acid orgsyn.org. Tin-catalyzed transcarbamoylation of alcohols with phenyl carbamate, a reaction that can be considered a transformation involving a carbamate, proceeds smoothly to give the corresponding carbamates in good yields acs.org.

Organocatalysis in Reactions Involving tert-Butyl Carbamates

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, enabling the construction of chiral molecules under mild conditions. While the direct organocatalytic synthesis of Phenyl tert-butylcarbamate has not been a primary focus of research, organocatalysts are utilized in reactions involving tert-butyl carbamate derivatives.

For instance, an enantioselective organocatalytic aza-Henry reaction has been developed for the synthesis of α-bromonitroalkanes. In this process, an (E)-tert-butyl benzylidenecarbamate, derived from tert-butyl carbamate, reacts with bromonitromethane in the presence of a chiral organocatalyst, (1R,2R)-N1,N2-bis[4-(1-pyrrolidinyl)-2-quinolinyl]-1,2-cyclohexanediamine ((R,R)-PBAM), to yield the desired product with high enantiomeric excess (95-97% ee) nih.gov. This reaction demonstrates the utility of organocatalysis in stereoselective C-C bond formation adjacent to a carbamate-protected nitrogen.

Due to the limited research on the direct organocatalytic synthesis of this compound, a data table for this specific transformation is not available.

Role of Ionic Liquids as Catalytic Media

Ionic liquids (ILs) have gained significant attention as "green" solvents and catalysts in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent properties.

In the context of reactions related to this compound, ionic liquids have been investigated as media for the alkylation of phenol with tert-butyl alcohol. The choice of ionic liquid can influence the reaction's conversion and selectivity. For example, in the alkylation of phenol with tert-butyl alcohol, different ionic liquids can lead to varying product distributions.

A study investigating the alkylation of phenol with tert-butyl alcohol in different ionic liquids demonstrated that the nature of the ionic liquid affects the conversion of phenol and the selectivity towards different alkylated products.

| Ionic Liquid | Phenol Conversion (%) | Selectivity to o-TBP (%) | Selectivity to p-TBP (%) | Selectivity to 2,4-DTBP (%) |

|---|---|---|---|---|

| [bmim]PF6 | 78.5 | 15.2 | 48.3 | 36.5 |

| [omim]BF4 | 55.6 | Only phenyl ethers produced | ||

| [hmim]BF4 | 62.3 | Only phenyl ethers produced |

o-TBP: ortho-tert-Butylphenol, p-TBP: para-tert-Butylphenol, 2,4-DTBP: 2,4-di-tert-Butylphenol

Furthermore, Brønsted acidic ionic liquids have been shown to be effective and recyclable catalysts for the selective alkylation of phenol and p-cresol with tert-butanol, achieving high conversions and selectivities tandfonline.comnih.gov. The direct synthesis of carbamates from CO2, an amine, and a silicate ester can be catalyzed by a superbase-derived protic ionic liquid organic-chemistry.org.

Computational and Theoretical Studies on Phenyl Tert Butylcarbamate Systems

Quantum Chemical Calculations (e.g., DFT, MP2) for Structural Elucidation

Quantum chemical calculations are fundamental to elucidating the electronic structure and geometry of Phenyl tert-butylcarbamate (B1260302). Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to model the molecule's behavior with high accuracy. These calculations are crucial for understanding conformational preferences, rotational energy barriers, and the mechanisms of chemical reactions in the gas phase.

The flexibility of Phenyl tert-butylcarbamate is largely defined by rotation around its chemical bonds, particularly the C(carbonyl)-N amide bond. Computational studies have explored the energy landscape associated with these rotations to identify stable conformers and the energy barriers that separate them.

Research on N-phenylcarbamates has shown that the barrier for rotation about the C(carbonyl)-N bond is approximately 12.5 kcal/mol. nih.gov Computational analyses trace the origin of this relatively low barrier—compared to other amides—to the electronic properties of the molecule. The electron-withdrawing nature of the phenyl ring leads to increased single-bond character for the C-N bond, which facilitates rotation. nih.gov

DFT calculations, combined with spectroscopic methods, reveal that the carbamate (B1207046) unit tends to be planar, a feature attributed to the delocalization of π-electrons across the backbone. chemrxiv.org Potential energy surface (PES) analyses, often conducted at levels of theory like MP2, can map the intricate interplay between bond rotation and the hybridization of the nitrogen atom. nih.gov These studies identify multiple unique minima (stable conformers) and the transition state structures that connect them, providing a comprehensive picture of the molecule's dynamic conformational behavior. nih.gov The relative Gibbs free energies of these conformers determine their population at a given temperature, as described by Boltzmann statistics. nih.gov

| Parameter | Computational Finding | Reference |

|---|---|---|

| C(carbonyl)-N Rotational Barrier | 12.5 kcal/mol | nih.gov |

| Origin of Lowered Barrier | Increased C-N single bond character due to electron-withdrawing phenyl group | nih.gov |

| Carbamate Unit Geometry | Generally planar due to π-electron delocalization | chemrxiv.org |

Tandem mass spectrometry experiments, supported by quantum chemical calculations, are used to investigate the intrinsic properties of ions in the gas phase, free from solvent effects. For tert-butylcarbamates, a key question is the preferred site of protonation.

Theoretical calculations indicate that in the gas phase, the most stable site of protonation is the carbonyl oxygen atom. nih.gov The protonated species where the hydrogen is attached to the carbonyl oxygen is calculated to be 20 kJ/mol more stable than the corresponding N-protonated ion. nih.gov This preference is attributed to the higher proton affinity of the carbonyl oxygen in the secondary carbamate. nih.gov

Computational studies have also been instrumental in elucidating the fragmentation pathways of protonated tert-butylcarbamates. The primary dissociation mechanism involves the elimination of 2-methylpropene (isobutylene) and carbon dioxide. nih.gov Theory and experiment both show this to be a two-step process. The potential energy surface has been computationally mapped, indicating that the reaction proceeds via the migration of a hydrogen atom from the tert-butyl group to the carbamate carbonyl, leading to the loss of isobutylene (B52900). Subsequent proton migrations, which must overcome specific energy barriers, result in the loss of CO2. nih.gov

| Process | Detail | Calculated Value | Reference |

|---|---|---|---|

| Preferred Protonation Site | Carbonyl Oxygen vs. Nitrogen | Carbonyl-protonated ion is 20 kJ/mol more stable | nih.gov |

| Dissociation Mechanism | Step 1 | Elimination of 2-methylpropene (isobutylene) | nih.gov |

| Step 2 | Elimination of Carbon Dioxide | nih.gov |

Molecular Dynamics Simulations for Intermolecular Interactions (e.g., Hydrogen Bonding)

While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are better suited for studying systems of many molecules and their interactions over time. MD simulations can model how this compound interacts with solvent molecules or other solute molecules, with a particular focus on hydrogen bonding.

In a typical MD simulation, the molecule's atoms are treated as classical particles moving according to a "force field," which is a set of parameters describing the potential energy of the system. To study hydrogen bonding, the force field must accurately represent the electrostatic interactions between the hydrogen bond donor (the N-H group in this compound) and potential acceptors. The strength of these interactions is often parameterized using energies derived from high-level DFT calculations. nih.gov For instance, the hydrogen-bonding strength between a carbonyl group (acceptor) and an amide N-H group (donor) is estimated to be around 6.2 kcal/mol. nih.gov

Simulations can track the formation and breaking of hydrogen bonds over time based on geometric criteria, such as the distance between the donor and acceptor atoms (typically less than 3.5 Å) and the angle of the bond. academie-sciences.frmdpi.com By analyzing the trajectories of thousands of molecules in a simulation box, researchers can determine radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from the solute, providing a detailed picture of the solvation shell and specific intermolecular interactions like hydrogen bonding.

Prediction of Reactivity and Selectivity via Computational Modeling

Computational modeling is a powerful tool for predicting how a molecule will react and what products it will form. By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, chemists can predict reaction rates and mechanisms.

For this compound, this approach can be used to study reactions such as hydrolysis. The proposed mechanism for the basic hydrolysis of phenylcarbamates involves the deprotonation of the amide nitrogen, followed by the formation of an isocyanate intermediate. acs.org A computational study of this reaction would involve:

Geometry Optimization: Calculating the lowest-energy structures of the reactant, intermediates, transition states, and products.

Transition State Search: Locating the highest-energy point along the lowest-energy reaction path (the transition state).

Energy Calculation: Determining the relative energies of all species. The energy difference between the reactant and the transition state gives the activation energy, which is a key predictor of reaction rate.

DFT calculations are frequently used to model these reaction pathways, allowing for the comparison of different potential mechanisms to identify the most energetically favorable one. scispace.com Furthermore, computational methods like molecular docking and MD simulations can predict the selectivity of carbamate-containing molecules for specific biological targets, such as enzymes. mdpi.com These models simulate the binding of the molecule to the active site of a protein, and the calculated binding energy can be correlated with inhibitory activity and selectivity, guiding the design of new therapeutic agents. mdpi.com

| Computational Method | Application | Predicted Property | Example |

|---|---|---|---|

| DFT/MP2 Calculations | Reaction Mechanism Studies | Activation Energies, Reaction Pathways | Modeling the hydrolysis of the carbamate bond via an isocyanate intermediate. acs.org |

| Molecular Docking | Biological Target Interaction | Binding Affinity, Binding Mode | Predicting the selectivity of a carbamate inhibitor for a specific enzyme. mdpi.com |

| Molecular Dynamics (MD) | Binding Stability | Stability of ligand-protein complex | Confirming stable binding interactions within an enzyme's active site over time. mdpi.com |

Advanced Applications of Phenyl Tert Butylcarbamate in Chemical Sciences

Role as a Versatile Synthetic Intermediate and Building Block

Phenyl tert-butylcarbamate (B1260302) serves as a highly stable and versatile synthon in organic synthesis. acs.orgnih.gov Unlike more reactive carbamates, such as para-nitrophenyl (B135317) carbamates, phenylcarbamates exhibit remarkable stability over time, which facilitates their large-scale preparation and use as building blocks for more complex molecules. acs.orgnih.gov The phenoxy group acts as a good leaving group under specific conditions, allowing for controlled reactions, while the tert-butylcarbamate moiety provides a means to introduce a protected amine functionality.

The reactivity of the phenoxycarbonyl (Phoc) group, of which Phenyl tert-butylcarbamate is a key example, is influenced by the substitution on the nitrogen atom. For carbamates derived from primary amines, the reaction often proceeds through an E1cb-type mechanism, involving the in-situ formation of an isocyanate intermediate. acs.org This reactivity is crucial for its role as a precursor in various synthetic pathways.

The utility of this compound extends to the synthesis of a diverse range of complex organic molecules. It is a key precursor for creating molecules containing the urea (B33335) motif, which is prevalent in many bioactive compounds. acs.org The controlled reaction of phenylcarbamates with amines allows for the formation of both symmetrical and asymmetrical ureas. acs.orgnih.gov For instance, research has demonstrated that the deprotection of Phoc carbamates using a catalytic amount of tetra-n-butylammonium fluoride (B91410) (TBAF) can lead to the formation of symmetrical ureas by trapping the isocyanate intermediate with an in-situ generated amine. acs.org

Furthermore, derivatives of this compound are employed in the synthesis of other complex structures. For example, tert-butyl 2-aminophenylcarbamate serves as a foundational molecule for the synthesis of a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives, which have been investigated for their biological activities. nih.gov This process involves the condensation of the amino-functionalized carbamate (B1207046) with various carboxylic acids using coupling reagents. nih.gov The stability and predictable reactivity of the carbamate make it an ideal building block for constructing these elaborate molecules.

Table 1: Selected Synthesis and Deprotection Reactions Involving this compound and Related Compounds

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| tert-Butylamine | Phenyl chloroformate, THF | This compound | 85% | nih.gov |

| This compound | TBAF, THF | tert-Butylamine & N,N'-Di-tert-butylurea | Varies with conditions | nih.gov |

| 2-Nitroaniline (B44862) | (Boc)₂O, Triethylamine | tert-Butyl (2-nitrophenyl) carbamate | Good | nih.gov |

| tert-Butyl (2-nitrophenyl) carbamate | FeCl₃, N₂H₄·H₂O, Methanol (B129727) | tert-Butyl 2-aminophenylcarbamate | - | nih.gov |

| tert-Butyl 2-aminophenylcarbamate | 4-Fluorobenzoic acid, EDCI, HOBt, DIPEA | tert-Butyl 2-(4-fluorobenzamido)phenylcarbamate | 74% | nih.gov |

The phenoxycarbonyl (Phoc) group, integral to this compound, was initially explored as a protecting group for amines in peptide synthesis. acs.orgnih.gov While it was largely superseded by the now-standard Boc and Fmoc groups due to issues with intramolecular cyclization in certain peptide sequences, Phoc-containing compounds have experienced a resurgence in specific applications. acs.orgnih.gov

Recent interest has focused on their use for the synthesis of peptide bonds without the need for a coupling agent and for the preparation of peptidomimetics. acs.org The ability of phenylcarbamates to generate isocyanate intermediates under basic conditions provides a pathway for forming urea linkages, which are common features in peptidomimetic structures designed to mimic the conformation and function of natural peptides. Additionally, the synthesis of molecules like tert-butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate highlights the use of the carbamate as a stable scaffold for introducing functional groups, such as alkynes, which are valuable for subsequent modifications via click chemistry to conjugate with sugars, proteins, or other peptides. scienceopen.com

Contributions to Materials Science

The structural attributes of this compound and its derivatives make them valuable precursors in the field of materials science, particularly for the development of specialized polymers and organic electronic materials.

Phenylcarbamates are effective precursors for the synthesis of polyureas. acs.org The reaction mechanism, which involves the formation of an isocyanate intermediate, can be harnessed in polymerization reactions. By reacting bifunctional or polyfunctional phenylcarbamates with corresponding diamines or polyamines, it is possible to construct polyurea chains. This method offers a stable and controllable alternative to directly handling highly reactive and often hazardous isocyanates. The resulting polyureas are a class of polymers known for their high tensile strength, durability, and thermal stability, making them suitable for advanced coatings, elastomers, and fibers.

Derivatives of this compound are emerging as important building blocks for materials used in organic photovoltaics (OPVs). mdpi.com Triarylamine derivatives, for instance, are of significant interest as donor materials in OPV devices. mdpi.com Research has shown that carbamate-protected diarylamines, such as tert-butyl bis(4-bromophenyl)carbamate, can undergo Suzuki cross-coupling reactions to create more complex, conjugated systems. mdpi.com

In a specific synthesis, tert-butyl bis(4-bromophenyl)carbamate was reacted with (4-(hexyloxy)phenyl)boronic acid to produce tert-butyl bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)carbamate. mdpi.com The tert-butoxycarbonyl group serves as a protecting group that increases solubility for the coupling reaction and can be subsequently removed to yield the final triarylamine. mdpi.com This synthetic strategy demonstrates the crucial role of the carbamate structure in building the complex organic molecules necessary for efficient charge transport in photovoltaic cells.

Applications in Analytical Chemistry as a Reagent

Beyond its synthetic utility, this compound and related phenylcarbamates have found niche applications in analytical chemistry. A notable characteristic of phenylcarbamates derived from secondary amines is the existence of rotamers, which are conformational isomers that interconvert slowly on the NMR timescale. acs.orgnih.gov This phenomenon results in distinct signals in ¹H and ¹³C NMR spectra, which can be observed and even resolved at different temperatures. acs.orgnih.gov

This property allows these phenylcarbamate groups to be used as "tags" or conformational probes. acs.org By incorporating this group into a larger molecule, the rotameric behavior can provide structural information or be used to track the molecule's presence and conformational state within a complex mixture via NMR spectroscopy. acs.orgnih.gov This offers a unique analytical handle that does not require isotopic labeling or fluorescent tags.

Table 2: Representative Spectroscopic Data for this compound

| Spectrum Type | Solvent | Chemical Shift (δ) and Description | Reference |

|---|---|---|---|

| ¹H NMR | DMSO-d₆ | 7.53 (brs, 1H), 7.37 (t, J = 7.6 Hz, 2H), 7.19 (dd, J = 8.4, 7.2 Hz, 1H), 7.07 (d, J = 8.4 Hz, 2H), 1.29 (s, 9H) | nih.gov |

| ¹³C NMR | DMSO-d₆ | 153.7, 151.5, 129.6, 125.1, 122.3, 50.2, 29.9 | nih.gov |

Mechanistic Biochemical Research

This compound and its derivatives serve as valuable tools in mechanistic biochemical research, enabling detailed investigations into complex biological processes at the molecular level. The unique structural and chemical properties of the tert-butoxycarbonyl (Boc) protecting group, combined with the phenyl ring, allow for the modulation of biological activity and the development of specialized molecular instruments to probe cellular functions. These applications are pivotal in elucidating enzyme mechanisms and mapping biochemical pathways.

Studies on Enzyme Inhibition Mechanisms and Molecular Interactions

Derivatives of this compound have been instrumental in the study of enzyme inhibition, providing insights into active site architecture and the molecular interactions that govern substrate binding and catalysis.

One significant area of research involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. A series of novel tert-butyl 2-(substituted benzamido) phenylcarbamate analogues have been synthesized and evaluated for their anti-inflammatory properties. nih.govresearchgate.net These studies demonstrated that the compounds' efficacy is linked to their ability to inhibit the COX-2 enzyme. The research highlighted that specific derivatives exhibited anti-inflammatory activity comparable to standard drugs. researchgate.net In silico docking studies were performed to complement the experimental data, providing a computational model of how these carbamate derivatives bind within the active site of the COX-2 enzyme. nih.gov This dual approach of experimental screening and computational analysis is crucial for understanding the structure-activity relationship and guiding the design of more potent and selective inhibitors.

| Compound | Inhibition of Paw Edema (%) after 12h |

|---|---|

| Compound 4a | 54.130 |

| Compound 4i | 54.239 |

Another critical enzyme target for carbamate derivatives is acetylcholinesterase (AChE), an enzyme central to nervous system function. The metabolism of related compounds, such as m-tert.-butylphenyl N-methylcarbamate, has been shown to be catalyzed by microsomal NADPH-dependent enzymes, indicating a direct interaction with these enzyme systems. nih.gov The metabolic process involves hydroxylation of both the tert-butyl group and the N-methyl group, demonstrating how different parts of the molecule interact with the enzyme's catalytic machinery. nih.gov Understanding these metabolic pathways is essential for comprehending the complete biochemical profile of this class of compounds.

Design of Chemical Probes for Biochemical Pathways

Chemical probes are small molecules designed to study and manipulate biological systems by interacting with a specific target, thereby helping to unravel the role of particular cellular pathways. nih.gov The this compound scaffold, particularly the use of the tert-butyloxycarbonyl (Boc) group, has been ingeniously applied in the design of such probes.

A notable application is in the construction of fluorescent probes for high-fidelity imaging of subcellular components and processes. Researchers have developed dual-state emissive (DSE) materials by modifying traditional fluorophores with Boc groups. nih.gov These DSE molecules exhibit fluorescence in both solution and solid states, a highly desirable property for cellular imaging.

In one study, a series of DSE molecules were created, including DCIP-Boc, which was identified as a powerful new molecular tool for imaging lipid droplets (LDs) within cells. nih.gov The introduction of the Boc-protected phenylamine moiety was a key strategic modification. Density functional theory (DFT) calculations revealed that this modification was crucial for achieving the bright fluorescence characteristics of the probe. nih.gov The resulting DCIP-Boc probe demonstrated a large Stokes shift, excellent photostability, and low fluorescence background, enabling high-contrast and reliable visualization of lipid droplet dynamics, a critical biochemical pathway involved in cellular metabolism and energy storage. nih.gov This work showcases how the fundamental structure of this compound can be leveraged to create sophisticated tools for mechanistic discovery in cell biology.

Furthermore, the inherent chemical properties of phenylcarbamates lend themselves to being used as molecular "tags." For instance, phenylcarbamates of secondary amines can exist as distinct rotamers (rotational isomers), a feature that can be exploited for labeling and tracking molecules in biochemical studies. nih.gov

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for Phenyl tert-butylcarbamate, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves carbamate coupling reactions using tert-butyl chloroformate or Boc-protected intermediates. Optimization strategies include:

- Catalyst screening : Use bases like triethylamine or pyridine to enhance nucleophilic attack .

- Solvent selection : Polar aprotic solvents (e.g., THF, 1,4-dioxane) improve solubility and reaction kinetics .

- Temperature control : Reactions often proceed at 0–90°C, with higher temperatures accelerating kinetics but risking side products .

- Monitoring : Track progress via TLC or HPLC, adjusting stoichiometry of reagents like phenyl isocyanate derivatives .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via H and C NMR, identifying tert-butyl (δ ~1.2–1.4 ppm) and carbamate carbonyl (δ ~150–155 ppm) groups .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 210–254 nm .

- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or GC-MS, comparing with theoretical values (e.g., MW 207.27 g/mol for CHNO) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of vapors or dust .

- Incompatibility Avoidance : Store away from strong acids/bases and oxidizing agents to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer :

- Meta-Analysis : Apply heterogeneity metrics (e.g., , ) to quantify variability across studies, identifying confounding factors like dosage or model systems .

- Dose-Response Studies : Conduct in vitro assays (e.g., MTT for cytotoxicity) across multiple cell lines to establish reproducible LD values .

- Mechanistic Validation : Use transcriptomics/proteomics to identify pathways (e.g., oxidative stress) affected by the compound .

Q. What strategies enhance the stability of this compound under varying experimental conditions?

- Methodological Answer :

- pH Stability Studies : Use buffered solutions (pH 2–12) and monitor degradation via HPLC, identifying optimal storage conditions (e.g., pH 6–8) .

- Thermal Stability : Perform accelerated aging tests at 40–60°C, analyzing decomposition products (e.g., phenylamine derivatives) via GC-MS .

- Light Sensitivity : Store in amber glass under inert gas (N) to prevent photolytic cleavage of the carbamate group .

Q. How can computational tools predict novel synthetic or functional applications of this compound?

- Methodological Answer :

- Retrosynthetic Analysis : Use databases (e.g., Reaxys, PubChem) to identify viable precursors and reaction pathways .

- Density Functional Theory (DFT) : Calculate transition states for carbamate formation, optimizing activation energy via substituent effects .

- Molecular Docking : Screen for bioactivity (e.g., enzyme inhibition) by modeling interactions with target proteins like acetylcholinesterase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。